![molecular formula C15H17NSi B1375435 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline CAS No. 1315248-52-2](/img/structure/B1375435.png)
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
Descripción general
Descripción
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline, also known as TMEQ, is a quinoline derivative . It has a molecular weight of 239.39 g/mol . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H17NSi/c1-12-5-7-14-11-13 (6-8-15 (14)16-12)9-10-17 (2,3)4/h5-8,11H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder that is stored at 4°C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline plays a significant role in chemical synthesis. For instance, it's involved in the InBr3-promoted divergent approach to synthesize polysubstituted indoles and quinolines from 2-ethynylanilines, demonstrating versatility in forming complex organic compounds (Sakai et al., 2008). Additionally, this compound is utilized in iridium-catalyzed addition reactions of ethynylsilane to quinolines and isoquinolines, activated by acyl chloride, yielding various quinoline derivatives (Yamazaki et al., 2004).
Synthesis of Pharmaceutically Active Compounds
The compound is also instrumental in the synthesis of pharmaceutically active intermediates. A practical method for large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, an important intermediate, utilizes this quinoline derivative (Bänziger et al., 2000).
Functional Group Diversification
This compound aids in functional group diversification in quinoline nuclei. For example, it was used in the synthesis of 5-iodopyrrolo[1,2-a]quinolines and indolo[1,2-a]quinolines, providing a pathway for structural and biological activity assessments (Verma et al., 2011).
Development of Electron-Rich Dienophiles
This quinoline derivative is also essential in the synthesis of electron-rich dienophiles. It's used in efficient synthetic methods for 4-functionalized quinoline derivatives, revealing its potential in organic chemistry (Zhao et al., 2007).
Propiedades
IUPAC Name |
trimethyl-[2-(2-methylquinolin-6-yl)ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NSi/c1-12-5-7-14-11-13(6-8-15(14)16-12)9-10-17(2,3)4/h5-8,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIBCGCWBHXULV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


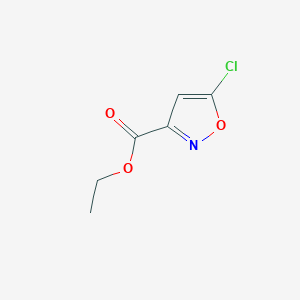
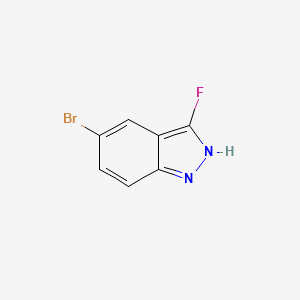
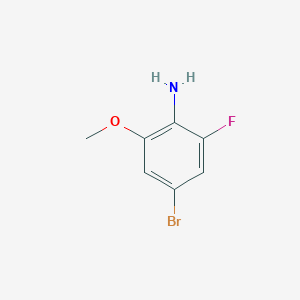
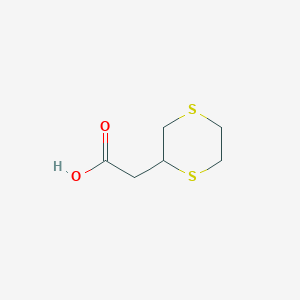
![[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol](/img/structure/B1375360.png)
![8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1375361.png)
![3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol](/img/structure/B1375362.png)
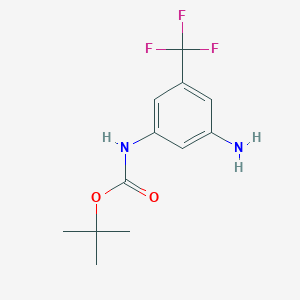

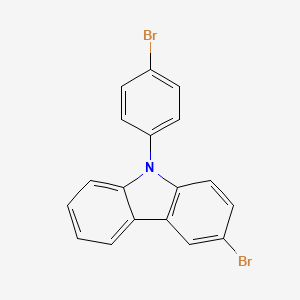
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid](/img/structure/B1375370.png)
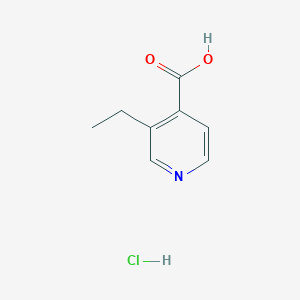
![Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1375373.png)
